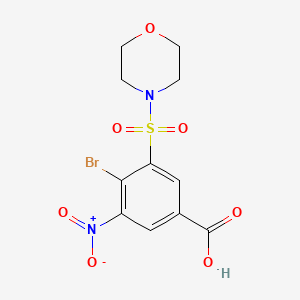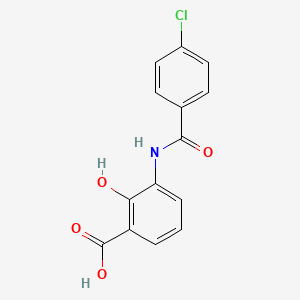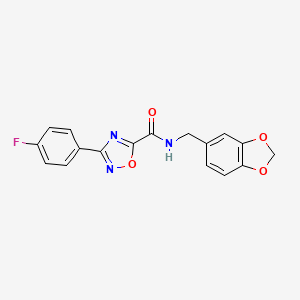![molecular formula C12H14N4O3 B11490758 ethyl [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B11490758.png)
ethyl [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE is a synthetic organic compound that features a tetrazole ring, which is known for its diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE typically involves the reaction of 2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s tetrazole ring is known for its biological activity, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
ETHYL 2-METHYL-2-(4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-PYRAZOL-1-YL)PROPANOATE: This compound features a similar ester group but with a different heterocyclic ring.
INDOLE DERIVATIVES: Compounds containing the indole ring share some biological activities with tetrazole derivatives.
Uniqueness
ETHYL 2-[2-METHYL-5-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETATE is unique due to its specific combination of a tetrazole ring and phenoxyacetate ester, which imparts distinct chemical and biological properties
属性
分子式 |
C12H14N4O3 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
ethyl 2-[2-methyl-5-(tetrazol-1-yl)phenoxy]acetate |
InChI |
InChI=1S/C12H14N4O3/c1-3-18-12(17)7-19-11-6-10(5-4-9(11)2)16-8-13-14-15-16/h4-6,8H,3,7H2,1-2H3 |
InChI 键 |
IXILLEDKPHKBDO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=C(C=CC(=C1)N2C=NN=N2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-methylsulfanylphenyl)-2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetamide](/img/structure/B11490683.png)
![3-[(furan-2-ylcarbonyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11490686.png)
![N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}-2-cyclobutylacetamide](/img/structure/B11490692.png)

![N'-[(furan-2-ylcarbonyl)oxy]-4-[methyl(phenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazine-2-carboximidamide](/img/structure/B11490702.png)
![12-(4-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11490706.png)

![[2-(4-Isopropyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B11490720.png)
![(5R)-N-(2-fluorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11490722.png)
![N-[2-(pyridin-3-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11490737.png)

![Methyl 3,4,5-trimethoxy-2-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B11490759.png)
![N-(4-fluorophenyl)-5-methyl-7-(pyridin-3-yl)-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11490763.png)

